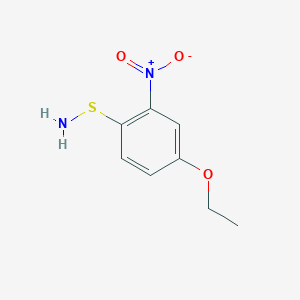
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine, also known as ENT or NENA, is a compound that has been extensively studied for its potential applications in scientific research. It is a thiol-reactive compound that has been shown to be a highly specific inhibitor of cysteine proteases. In
Mécanisme D'action
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound reacts specifically with the thiol group of the cysteine residue in the active site of the enzyme, forming a covalent bond that prevents the protease from functioning.
Effets Biochimiques Et Physiologiques
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine has been shown to have a high degree of specificity for cysteine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes. The compound has been used to investigate the role of cysteine proteases in cancer cell invasion, apoptosis, and antigen processing. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B, a cysteine protease that plays a role in the activation of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine is its high specificity for cysteine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, one limitation of the compound is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the kinetics of enzyme inhibition.
Orientations Futures
There are several future directions for the use of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research. One area of interest is the development of new inhibitors based on the structure of the compound. Researchers are also investigating the use of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine as a tool for studying the role of cysteine proteases in viral infections. Additionally, the compound has shown promise as a potential therapeutic agent for diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the potential applications of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research and medicine.
Conclusion:
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine is a compound that has been extensively studied for its potential applications in scientific research. Its high specificity for cysteine proteases makes it an ideal tool for studying the role of these enzymes in various biological processes. The compound has shown promise as a potential therapeutic agent for diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the potential applications of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research and medicine.
Méthodes De Synthèse
The synthesis of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine involves the reaction of 4-ethoxy-2-nitroaniline with thiohydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction yields the desired product as a yellow solid with a melting point of 150-152°C.
Applications De Recherche Scientifique
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine has been widely used in scientific research as a specific inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of cysteine proteases can lead to the discovery of new therapeutic targets for diseases such as cancer, autoimmune disorders, and infectious diseases.
Propriétés
Numéro CAS |
328022-45-3 |
|---|---|
Nom du produit |
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine |
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-6-3-4-8(14-9)7(5-6)10(11)12/h3-5H,2,9H2,1H3 |
Clé InChI |
KVVIODCAYJARDF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)SN)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC(=C(C=C1)SN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
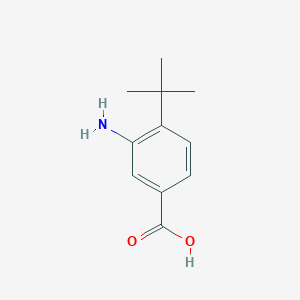
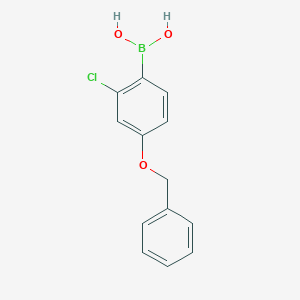
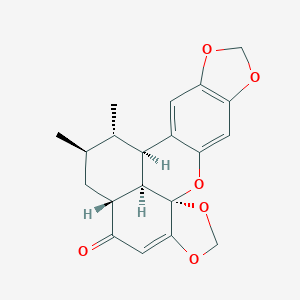
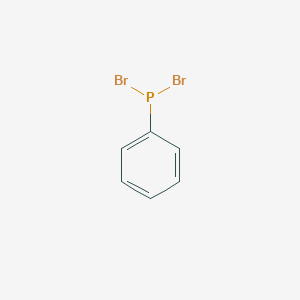




![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)


